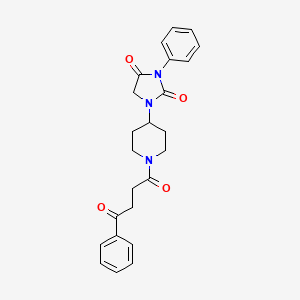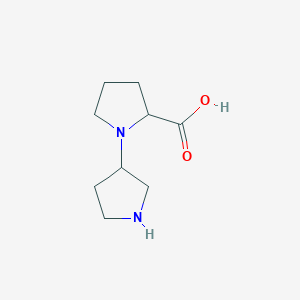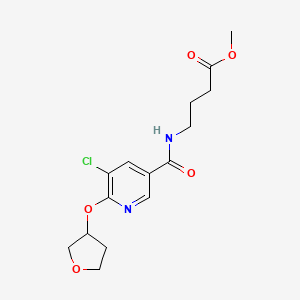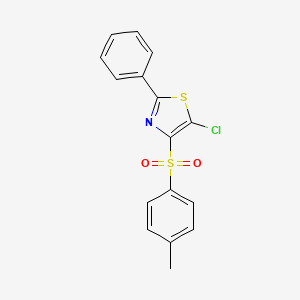
(Z)-3-phenyl-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups including a phenyl group, a trifluoromethyl group, an oxadiazole ring, and a pyrrolidine ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains several cyclic structures (the phenyl, oxadiazole, and pyrrolidine rings) as well as a carbon-carbon double bond (indicated by the ‘prop-2-en-1-one’ in its name) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could make the compound more lipophilic (fat-soluble), while the presence of the oxadiazole ring could contribute to its chemical stability .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of (Z)-3-phenyl-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one, also known as (2Z)-3-phenyl-1-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}prop-2-en-1-one:
Anticancer Activity
This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. The presence of the trifluoromethyl group and the oxadiazole ring enhances its interaction with biological targets, making it a promising candidate for developing new anticancer drugs . Studies have demonstrated its efficacy against various cancer cell lines, including colon and breast cancer cells.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its unique structure allows it to disrupt microbial cell walls and inhibit essential enzymes, making it a valuable lead compound for developing new antibiotics . This is particularly important in the fight against antibiotic-resistant strains.
Anti-inflammatory Effects
Research has indicated that this compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . Its anti-inflammatory properties are attributed to its ability to inhibit key enzymes involved in the inflammatory response.
Neuroprotective Applications
The compound has shown promise in neuroprotective research, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and its antioxidant properties help protect neuronal cells from oxidative stress and apoptosis . This makes it a potential candidate for developing drugs aimed at slowing the progression of neurodegenerative disorders.
Antioxidant Activity
Due to its chemical structure, the compound exhibits strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging . This property is particularly useful in the development of supplements and pharmaceuticals aimed at enhancing overall health and longevity.
Antiviral Potential
Preliminary studies suggest that this compound may have antiviral properties, particularly against RNA viruses. Its mechanism of action involves inhibiting viral replication and disrupting viral protein synthesis . This makes it a potential candidate for developing new antiviral therapies, especially in the context of emerging viral infections.
Agricultural Applications
In addition to its medical applications, the compound has been explored for use in agriculture as a pesticide or herbicide. Its ability to disrupt the growth and development of pests and weeds makes it a valuable tool for improving crop yields and reducing the reliance on traditional chemical pesticides . Its environmental impact is also being studied to ensure it is a sustainable option.
Material Science
The unique chemical properties of this compound make it useful in material science, particularly in the development of new polymers and coatings. Its stability and reactivity can be harnessed to create materials with enhanced durability and resistance to environmental factors . This has applications in various industries, including automotive, aerospace, and construction.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-3-phenyl-1-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c17-16(18,19)15-20-14(21-24-15)12-8-9-22(10-12)13(23)7-6-11-4-2-1-3-5-11/h1-7,12H,8-10H2/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOJYPPEEQIOIF-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)/C=C\C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-phenyl-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2-furylmethyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2604330.png)

![N-[[1-[2-(Methylamino)-2-oxoethyl]cyclohexyl]methyl]prop-2-enamide](/img/structure/B2604334.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2604336.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2604339.png)
![3-{[1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B2604340.png)


